molecular formula C13H18O8S B12836388 [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B12836388
M. Wt: 334.34 g/mol
InChI Key: LSHLRMMRZJLPQY-HENWMNBSSA-N
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Description

6-O-Tosyl-D-glucopyranose: is a derivative of D-glucopyranose, where the hydroxyl group at the 6th position is replaced by a tosyl group (p-toluenesulfonyl group). This modification makes the compound a valuable intermediate in organic synthesis, particularly in the preparation of various glycosides and other carbohydrate derivatives. The tosyl group acts as a good leaving group, facilitating various chemical transformations.

Properties

Molecular Formula

C13H18O8S

Molecular Weight

334.34 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O8S/c1-7-2-4-8(5-3-7)22(18,19)20-6-9-10(14)11(15)12(16)13(17)21-9/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1

InChI Key

LSHLRMMRZJLPQY-HENWMNBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Tosyl-D-glucopyranose typically involves the tosylation of D-glucopyranose. The process begins with the protection of other hydroxyl groups to ensure selective tosylation at the 6th position. Common protecting groups include acetyl or benzyl groups. The protected glucopyranose is then treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 6-O-Tosyl-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Scientific Research Applications

Chemistry: 6-O-Tosyl-D-glucopyranose is widely used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of various oligosaccharides and polysaccharides .

Biology: In biological research, 6-O-Tosyl-D-glucopyranose is used to study carbohydrate metabolism and enzyme interactions. It is also employed in the synthesis of glycosylated biomolecules .

Medicine: The compound is used in the development of glycosylated drugs and prodrugs. Its derivatives have shown potential in antiviral and anticancer therapies .

Industry: In the industrial sector, 6-O-Tosyl-D-glucopyranose is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also employed in the synthesis of biodegradable polymers .

Mechanism of Action

The mechanism of action of 6-O-Tosyl-D-glucopyranose primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group, being a good leaving group, facilitates the displacement by various nucleophiles, leading to the formation of new chemical bonds. This property is exploited in the synthesis of glycosides and other derivatives .

Molecular Targets and Pathways: In biological systems, the compound interacts with enzymes involved in carbohydrate metabolism. It can act as a substrate or inhibitor for glycosidases and glycosyltransferases, affecting various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 6-O-Tosyl-D-glucopyranose is unique due to its excellent leaving group properties, which make it highly versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, reduction, and oxidation, sets it apart from other similar compounds .

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